molecular formula C6H8BrNOS B2625812 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol CAS No. 2228788-36-9

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B2625812
CAS No.: 2228788-36-9
M. Wt: 222.1
InChI Key: MZSXNNMHFRPNNK-UHFFFAOYSA-N
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Description

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol is a brominated thiazole derivative offered as a high-purity chemical building block for research and development. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs . Compounds featuring the thiazole core have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, and play critical roles in biochemical systems . The reactive bromine atom on the thiazole ring, combined with the propan-2-ol moiety, makes this compound a versatile intermediate (synthon) for further chemical exploration. It is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for constructing complex molecular architectures for pharmaceutical and agrochemical applications. Researchers utilize this and related structures in the design and synthesis of novel compounds for screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXNNMHFRPNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 2 Bromo 1,3 Thiazol 4 Yl Propan 2 Ol

Retrosynthetic Analysis of the 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol Scaffold

A retrosynthetic analysis of this compound suggests that the tertiary alcohol can be disconnected via a Grignard reaction. This approach identifies a key intermediate, a 4-acyl-2-bromothiazole, specifically 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one. This ketone precursor can be further simplified by disconnecting the thiazole (B1198619) ring, pointing towards the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone. For the target scaffold, this would likely involve the reaction of 2-bromothioacetamide with a suitable 3-halo-2-oxobutanal derivative or a related four-carbon building block.

Alternatively, a functional group interconversion approach could be considered where the propan-2-ol moiety is derived from the reduction of a corresponding ketone. This again points to 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one as a crucial intermediate. The retrosynthetic pathways are outlined below:

Figure 1: Retrosynthetic analysis of this compound.

Precursor Synthesis Strategies for 2-Bromo-1,3-thiazole Derivatives

The synthesis of the target molecule relies on the availability of appropriately substituted 2-bromo-1,3-thiazole precursors. This section details the common methods for achieving the bromination of the thiazole ring and its subsequent functionalization.

Direct bromination of the parent thiazole ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution compared to more electron-rich heterocycles like thiophene. lookchem.com However, various methods have been developed to achieve bromination.

One common approach is the Sandmeyer-type reaction starting from the readily available 2-aminothiazole (B372263). lookchem.comresearchgate.net This involves diazotization of the amino group followed by treatment with a copper(I) bromide source. This method selectively introduces a bromine atom at the 2-position of the thiazole ring.

Alternatively, decarboxylative bromination of thiazole carboxylic acids has been reported as an efficient method. researchgate.netbeilstein-archives.org This "Hunsdiecker-type" reaction provides a pathway to brominated thiazoles under milder conditions and avoids the use of harsh reagents. Another strategy involves the use of brominating agents like N-bromosuccinimide (NBS), which can be effective for the bromination of activated thiazole rings. numberanalytics.com The choice of bromination protocol often depends on the desired regioselectivity and the presence of other functional groups on the thiazole ring.

Table 1: Comparison of Bromination Protocols for Thiazole Rings
MethodStarting MaterialReagentsKey Features
Sandmeyer-type Reaction2-AminothiazoleNaNO₂, HBr, CuBrProvides selective bromination at the C-2 position. lookchem.comresearchgate.net
Decarboxylative BrominationThiazole carboxylic acidBrominating agent (e.g., TBATB)Environmentally friendly and efficient. beilstein-archives.org
Direct BrominationThiazoleN-Bromosuccinimide (NBS)Effective for activated thiazole rings. numberanalytics.com

With the 2-bromo-1,3-thiazole core in hand, the next critical step is the introduction of a functional group at the C-4 position, which will serve as a handle for constructing the propan-2-ol side chain. The Hantzsch thiazole synthesis is a powerful tool for directly constructing thiazoles with substitution at the C-4 position. wikipedia.orgnih.gov This one-pot condensation reaction between a thioamide and an α-haloketone allows for the direct installation of a desired substituent at C-4. For instance, the reaction of 2-bromothioacetamide with 1-bromo-2-butanone (B1265390) would yield 2-bromo-4-ethyl-thiazole.

Another versatile method for C-4 functionalization is through metal-catalyzed cross-coupling reactions. rsc.org For example, a 2,4-dibromothiazole (B130268) can be selectively functionalized at the C-4 position via a Suzuki or Stille coupling, taking advantage of the differential reactivity of the C-Br bonds. Lithiation of a 2-bromothiazole (B21250) followed by reaction with an appropriate electrophile can also be a viable strategy, although regioselectivity can be a challenge.

Introduction of the Propan-2-ol Moiety at the Thiazole C-4 Position

The final stage of the synthesis involves the construction of the propan-2-ol group at the C-4 position of the 2-bromothiazole ring. This is typically achieved through the conversion of a carbonyl group, highlighting the importance of 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one as a key intermediate.

The most direct route to the tertiary alcohol, this compound, is the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ketone precursor, 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one. organic-chemistry.orgmasterorganicchemistry.comtcu.eduyoutube.comleah4sci.com This nucleophilic addition to the carbonyl carbon forms a magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol. It is crucial to carry out this reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. youtube.com

Table 2: Key Aspects of the Grignard Reaction for Propan-2-ol Moiety Introduction
Reaction StepDescriptionCritical Conditions
Nucleophilic AdditionThe carbanionic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.Anhydrous solvent (e.g., diethyl ether, THF). tcu.edu
Intermediate FormationA magnesium alkoxide salt is formed as an intermediate.The reaction is typically performed at low temperatures to control reactivity.
Protonation (Workup)Addition of a mild acid (e.g., aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final tertiary alcohol.Careful addition of the acidic solution is required to manage the exothermic reaction.

While the Grignard reaction directly yields the tertiary alcohol, an alternative two-step process could involve the reduction of the ketone to a secondary alcohol, followed by a subsequent reaction. For instance, the reduction of 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-ol. However, this secondary alcohol is not the target compound. It is important to note that the reduction of the carbonyl group is a common transformation in organic synthesis, but for the specific synthesis of this compound, the Grignard reaction is the more direct and efficient method. The 1,2,3-thiadiazole (B1210528) ring has been shown to be resistant to some reducing agents, which can be a consideration in the synthesis of related heterocyclic compounds. nih.gov

Optimized Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and selectivity of the synthesis of this compound. Key parameters that require careful consideration include the choice of solvent, the selection of an appropriate catalyst, and the fine-tuning of temperature and pressure.

The choice of solvent significantly influences the efficiency of both the metallation and the subsequent reaction with acetone (B3395972). Ethereal solvents are generally preferred for organometallic reactions due to their ability to solvate the metal cation, thereby stabilizing the organometallic intermediate.

For lithiation reactions, tetrahydrofuran (B95107) (THF) is a common solvent. Its coordinating ability can influence the aggregation state of organolithium reagents, which in turn affects their reactivity. In some cases, non-polar solvents like toluene (B28343) are used, which can alter the reaction pathway and product distribution. For Grignard reactions, diethyl ether and THF are the most commonly used solvents. The selection between these can impact the stability and reactivity of the Grignard reagent. The use of a suitable solvent is a key strategy for optimizing Grignard reaction conditions. numberanalytics.com

Table 1: Effect of Solvents on Grignard Reagent Stability and Reactivity

Solvent Properties Impact on Reaction
Diethyl Ether Low boiling point, good solvating power for Grignard reagents. Commonly used, promotes reagent formation and stability.
Tetrahydrofuran (THF) Higher boiling point than diethyl ether, excellent solvating properties. Often used to enhance the reactivity of Grignard reagents.
Toluene Non-polar, aprotic. Can be used in mixed solvent systems, may influence selectivity.

While the direct reaction of an organometallic intermediate with acetone does not typically require a catalyst, the formation of the initial 4-substituted-2-bromothiazole precursor might involve catalytic cross-coupling reactions. For instance, in a Negishi cross-coupling to introduce a substituent at the 2-position of 2,4-dibromothiazole, a palladium catalyst such as Pd₂(dba)₃ in conjunction with a phosphine (B1218219) ligand like dppf is often employed. acs.org

The kinetics of the reaction are heavily dependent on the reactivity of the organometallic species. Organolithium reagents are generally more reactive than Grignard reagents, leading to faster reaction rates. However, this high reactivity also necessitates stricter control of reaction conditions to prevent side reactions.

Temperature is a critical parameter, particularly in the formation of the organometallic intermediate. Lithiation reactions are often carried out at very low temperatures, such as -78 °C, to prevent decomposition of the thermally unstable lithium derivative and to control selectivity. nih.gov Grignard reactions are typically initiated at room temperature or with gentle heating, but careful temperature control is necessary to manage the exothermicity of the reaction. numberanalytics.com The subsequent reaction with acetone is also usually performed at low temperatures to control the reaction rate and minimize side reactions.

Pressure is generally not a significant variable in these types of laboratory-scale syntheses, with most reactions being conducted at atmospheric pressure.

Table 2: Temperature Effects on Organometallic Reactions

Reaction Step Typical Temperature Range Rationale
Lithiation -78 °C to -60 °C Prevents decomposition of the organolithium reagent and enhances selectivity.
Grignard Formation Room Temperature to Reflux Initiation often requires heating, but the reaction is exothermic and may require cooling.
Reaction with Acetone -78 °C to 0 °C Controls the rate of addition and minimizes side reactions.

Comparative Analysis of Different Synthetic Routes to this compound

While a direct comparison of established routes for the specific target molecule is not available in the literature, a comparative analysis can be made based on the general synthetic strategies for preparing 4-substituted-2-bromothiazoles.

Route A: Lithiation of 2,4-Dibromothiazole followed by reaction with Acetone

This route involves the regioselective lithiation of 2,4-dibromothiazole at the 4-position, followed by the addition of acetone. The success of this route hinges on achieving high regioselectivity in the bromine-lithium exchange.

Advantages: This is a direct approach that can be accomplished in a single step from a readily available starting material.

Disadvantages: Controlling the regioselectivity of the lithiation can be challenging. Lithiation of 2-bromothiazole can occur at different positions, and side reactions are possible if the temperature is not strictly controlled.

Route B: Grignard Reagent Formation from 2,4-Dibromothiazole and subsequent reaction with Acetone

This route would involve the formation of a Grignard reagent from 2,4-dibromothiazole. Similar to the lithiation route, achieving regioselective Grignard formation at the 4-position is the key challenge.

Advantages: Grignard reagents are generally less reactive and more stable than organolithium compounds, which can lead to cleaner reactions and easier handling.

Disadvantages: The formation of the Grignard reagent might be sluggish and may require activation of the magnesium. Regioselectivity can still be an issue.

Route C: Synthesis of 2-Bromo-4-acetylthiazole followed by Grignard addition of Methylmagnesium Bromide

This two-step approach involves first synthesizing 2-bromo-4-acetylthiazole, which is then reacted with a Grignard reagent like methylmagnesium bromide to form the tertiary alcohol.

Advantages: This route offers better control over the introduction of the functional groups. The synthesis of the acetylthiazole intermediate is a well-established transformation.

Table 3: Comparative Analysis of Synthetic Routes

Route Key Intermediate Number of Steps Potential Advantages Potential Disadvantages
A 2-Bromo-4-lithiothiazole 1 Direct, potentially high atom economy. Difficult to control regioselectivity, requires very low temperatures.
B 2-Bromo-4-(bromomagnesio)thiazole 1 Milder reaction conditions than lithiation. Sluggish reaction, potential for Wurtz coupling side products.
C 2-Bromo-4-acetylthiazole 2 Good control of regioselectivity. Longer synthesis, potentially lower overall yield.

Scalability Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, primarily related to the use of highly reactive and potentially hazardous organometallic intermediates.

For processes involving organolithium reagents, the major scalability issue is the management of the extreme cold temperatures required for the reaction. Maintaining temperatures of -78 °C on a large scale is energy-intensive and requires specialized equipment. Furthermore, the handling of pyrophoric organolithium reagents on a large scale poses significant safety risks.

The scale-up of Grignard reactions also requires careful consideration. The initiation of the Grignard reaction can be difficult to control on a large scale, and the highly exothermic nature of the reaction necessitates efficient heat dissipation to prevent runaway reactions. Continuous flow chemistry is an emerging technology that can mitigate some of these scalability issues by providing better control over reaction parameters and improving safety. researchgate.net

The purification of the final product on a large scale would likely involve crystallization or distillation, depending on its physical properties. The choice of purification method would need to be optimized to ensure high purity and yield in a cost-effective manner.

Chemical Reactivity and Transformation Studies of 2 2 Bromo 1,3 Thiazol 4 Yl Propan 2 Ol

Reactions Involving the Bromine Substituent on the Thiazole (B1198619) Ring

The bromine atom at the 2-position of the thiazole ring is susceptible to a variety of substitution reactions, primarily through organometallic intermediates. These transformations are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2-position of the thiazole ring. The electron-deficient nature of the 2-position of the thiazole ring makes it particularly susceptible to these types of reactions. Several common cross-coupling reactions can be employed, including Suzuki, Stille, and Negishi couplings.

The Suzuki coupling reaction involves the use of an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boron reagents. For 2-bromothiazole (B21250) derivatives, typical conditions involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium carbonate.

The Stille coupling utilizes organotin reagents (stannanes) and a palladium catalyst. While organotin compounds are often toxic, the Stille reaction is tolerant of a wide variety of functional groups and is effective for the coupling of various organic groups, including aryl, vinyl, and allyl moieties.

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. This increased reactivity often allows for milder reaction conditions. The organozinc reagents can be prepared in situ from the corresponding organohalide.

Coupling Reaction Typical Reagents Catalyst Typical Conditions Product Type
SuzukiArylboronic acid, Base (e.g., K₂CO₃)Pd(PPh₃)₄Anhydrous DME, 80 °C2-Aryl-thiazole derivative
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄, LiClDMF, 40-80 °C2-Substituted-thiazole derivative
NegishiOrganozinc halide (e.g., R-ZnCl)Pd(PPh₃)₄ or Ni(dppe)Cl₂THF, reflux2-Substituted-thiazole derivative

This table presents generalized conditions based on reactions with similar 2-bromothiazole substrates. Actual conditions may vary depending on the specific reactants.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for 2-bromothiazoles, as it generates a nucleophilic carbon at the 2-position, which can then react with various electrophiles. The most common method involves the use of organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. mdpi.com

The presence of the hydroxyl group in 2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol introduces a complication, as the acidic proton of the alcohol can react with the organolithium reagent. mdpi.com This can often be overcome by using two equivalents of the organolithium reagent; the first equivalent deprotonates the alcohol, and the second performs the halogen-metal exchange. Alternatively, a combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), to deprotonate the alcohol, followed by an organolithium reagent for the exchange, can be employed. mdpi.com

Once the lithiated thiazole is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the 2-position.

Electrophile Reagent Example Product Functional Group
Aldehydes/KetonesAcetone (B3395972)Tertiary Alcohol
EstersEthyl acetateKetone
Carbon dioxideCO₂ (dry ice)Carboxylic acid
Alkyl halidesMethyl iodideAlkyl group

This table provides examples of electrophiles that can be used to functionalize the 2-lithiated thiazole intermediate.

Reactions of the Propan-2-ol Hydroxyl Group

The secondary hydroxyl group of the propan-2-ol substituent offers another site for chemical modification, allowing for oxidation, esterification, etherification, and dehydration reactions.

Oxidation Reactions to Ketones

The secondary alcohol of the propan-2-ol side chain can be oxidized to the corresponding ketone, 2-(2-bromo-1,3-thiazol-4-yl)propan-2-one. A variety of oxidizing agents can be used for this transformation. Milder reagents are often preferred to avoid potential oxidation of the thiazole ring.

Pyridinium (B92312) chlorochromate (PCC) is a common and effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation. researchgate.net Another suitable reagent is manganese dioxide (MnO₂), which is particularly selective for the oxidation of allylic, benzylic, and heterocyclic alcohols. mychemblog.com

Oxidizing Agent Typical Solvent Reaction Conditions
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room temperature
Manganese dioxide (MnO₂)Dichloromethane (DCM) or ChloroformRoom temperature or reflux

This table illustrates common conditions for the oxidation of secondary alcohols.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. When using an acyl chloride, a base like pyridine (B92270) is often added to neutralize the hydrochloric acid byproduct and to catalyze the reaction by forming a more reactive acyl pyridinium ion. vedantu.comyoutube.com

Etherification: The formation of an ether from the propan-2-ol group can be achieved through reactions like the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. organicchemistrytutor.com The resulting alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. organicchemistrytutor.comjk-sci.com

Reaction Type Reagents Base/Catalyst Product
EsterificationAcyl chloride (e.g., Acetyl chloride)PyridineEster
EtherificationAlkyl halide (e.g., Methyl iodide), Strong baseSodium hydride (NaH)Ether

This table outlines typical reagents for esterification and etherification of secondary alcohols.

Dehydration Pathways

The secondary alcohol can undergo dehydration to form an alkene, 2-bromo-4-(prop-1-en-2-yl)-1,3-thiazole. This elimination reaction is typically carried out under acidic conditions with heating. Common reagents for this transformation include strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds via an E1 mechanism for secondary alcohols, which involves the formation of a carbocation intermediate.

Alternatively, milder conditions can be employed using reagents like phosphorus oxychloride (POCl₃) in the presence of pyridine. chemistrysteps.com This method often proceeds via an E2 mechanism, which can be advantageous as it avoids the formation of carbocation intermediates and the potential for rearrangements. masterorganicchemistry.comyoutube.com

Dehydration Reagent Typical Conditions Mechanism
Sulfuric acid (H₂SO₄)HeatE1
Phosphorus oxychloride (POCl₃) / Pyridine0 °C to room temperatureE2

This table compares common methods for the dehydration of secondary alcohols.

Electrophilic Aromatic Substitution on the Thiazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the context of the thiazole nucleus, the C5 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. The outcome of such reactions on this compound is dictated by the electronic effects of its substituents.

The bromine atom at the C2 position is an electron-withdrawing group, which deactivates the thiazole ring towards electrophilic attack through a negative inductive effect. Conversely, the 2-propan-2-ol group at the C4 position is considered an electron-donating group. Alkyl groups, in general, are weakly activating, and the hydroxyl moiety can further donate electron density to the ring. This electron-donating character at C4 preferentially activates the adjacent C5 position.

Therefore, a strong directing effect towards the C5 position is anticipated for any potential electrophilic aromatic substitution reaction. However, the deactivating nature of the C2-bromo substituent would likely render the ring significantly less reactive than unsubstituted thiazole, necessitating harsh reaction conditions or highly reactive electrophiles. Common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation would be expected to proceed with low yields, if at all.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic Reagent Predicted Site of Substitution Expected Reactivity
HNO₃/H₂SO₄ C5 Low
Br₂/FeBr₃ C5 Low
R-Cl/AlCl₃ C5 Very Low/No Reaction

Cycloaddition Reactions Involving the Thiazole Moiety

The aromatic nature of the thiazole ring generally makes it a reluctant participant in cycloaddition reactions, such as the Diels-Alder reaction. The stability gained from aromaticity means that significant energy input is typically required to overcome this and engage the ring as a diene.

For this compound, the thiazole ring itself would be the potential diene. The electronic nature of the substituents can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the feasibility of a cycloaddition reaction. An electron-withdrawing group, like the bromine at C2, would lower the energy of both the HOMO and LUMO, potentially making the thiazole a better dienophile if it were to react in an inverse-electron-demand Diels-Alder reaction. Conversely, the electron-donating 2-propan-2-ol group at C4 would raise the energy of the HOMO and LUMO, which could enhance its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

However, even with these electronic influences, the inherent aromatic stability of the thiazole ring remains a significant barrier. It is therefore predicted that this compound would not readily undergo cycloaddition reactions under standard conditions. Specialized conditions, such as high temperatures or pressures, or the use of highly reactive dienophiles, might be necessary to induce such transformations, and even then, yields are expected to be low. There are specific instances of substituted thiazoles, such as 4-alkenylthiazoles, that show enhanced reactivity as dienes, but the subject compound lacks such a feature.

Chemo- and Regioselectivity in Multi-Functionalized Thiazole Reactions

The presence of multiple functional groups on this compound—namely the C2-bromo, the C4-(2-propan-2-ol), and the C5-H—presents a complex chemoselectivity challenge. The likely site of reaction will depend on the nature of the reagents and the reaction conditions.

The C2 position of the thiazole ring is known to be electron-deficient, and the C2-bromo substituent is a good leaving group in nucleophilic aromatic substitution reactions, particularly after activation via metal-halogen exchange. For instance, treatment with a strong base like n-butyllithium would likely lead to deprotonation at the C5 position (if it were unsubstituted) or lithium-halogen exchange at the C2 position. Given the presence of the acidic hydroxyl proton, a strong base would first deprotonate the alcohol. However, with appropriate choice of reagents, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), the C-Br bond is the most probable site of reaction. This pathway is a well-established method for the functionalization of 2-bromothiazoles.

The hydroxyl group of the 2-propan-2-ol substituent offers another reactive site. It can undergo typical alcohol reactions such as oxidation to a ketone, esterification, or etherification. The choice of reagents would determine whether the reaction occurs at the hydroxyl group or the C-Br bond. For instance, using a mild oxidizing agent might selectively oxidize the alcohol without affecting the thiazole ring or the C-Br bond.

As discussed previously, electrophilic attack at the C5 position is electronically favored but kinetically hindered. Therefore, under most conditions, reactions are more likely to occur at the C2-bromo position or the side-chain hydroxyl group.

Table 2: Predicted Chemoselectivity of this compound in Various Reaction Types

Reaction Type Reagent Class Most Probable Reactive Site Plausible Product Type
Cross-Coupling Pd catalyst, boronic acid C2-Br 2-Aryl/vinyl-4-(propan-2-ol)thiazole
Oxidation Mild oxidizing agent (e.g., PCC) Side-chain -OH 2-(2-Bromo-1,3-thiazol-4-yl)acetone
Esterification Acyl chloride, base Side-chain -OH Ester of this compound
Metal-Halogen Exchange Organolithium reagent C2-Br 2-Lithio-4-(propan-2-ol)thiazole derivative

Spectroscopic and Structural Characterization Methodologies for 2 2 Bromo 1,3 Thiazol 4 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy would be utilized to identify the different types of protons and their neighboring environments in 2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol. Based on its structure, a predictable ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton groups.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole-H~7.0-7.5Singlet (s)1H
Hydroxyl-OHVariable (broad singlet)Singlet (s)1H
Methyl-CH₃~1.5-1.7Singlet (s)6H

The thiazole (B1198619) proton is expected to appear as a singlet in the aromatic region. The two methyl groups are chemically equivalent and would therefore produce a single, more intense singlet. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration and would likely appear as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
C=N (Thiazole)~140-150
C-Br (Thiazole)~115-125
C-S (Thiazole)~110-120
C-OH (propan-2-ol)~70-80
CH₃ (propan-2-ol)~25-35

The carbon atoms of the thiazole ring are expected to resonate at lower fields due to their aromaticity and the presence of heteroatoms. The carbon bearing the bromine atom would be significantly influenced by the halogen's electronegativity. The carbons of the propan-2-ol moiety would appear at higher fields.

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this specific molecule, with mostly singlet signals expected, its utility might be limited.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. For example, it would link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity (2-3 bonds). It would show correlations between the thiazole proton and the carbons of the propan-2-ol group, and vice versa, confirming the attachment of the propan-2-ol substituent to the thiazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
C-H stretch (alkane)2850-3000Medium
C=N stretch (thiazole)1600-1680Medium
C=C stretch (thiazole)1400-1600Medium
C-O stretch (alcohol)1000-1260Strong
C-Br stretch500-600Medium-Strong

The broad absorption band in the 3200-3600 cm⁻¹ region would be a clear indicator of the hydroxyl group. The presence of the thiazole ring would be confirmed by characteristic C=N and C=C stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

IonExpected m/zNotes
[M]⁺235/237Molecular ion peak, showing isotopic pattern for one bromine atom.
[M-CH₃]⁺220/222Loss of a methyl group.
[M-H₂O]⁺217/219Loss of water.
[C₄H₂BrNS]⁺179/181Fragment corresponding to the bromo-thiazole moiety.

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. Common fragmentation pathways would likely involve the loss of a methyl group or a water molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings.

The 2-bromo-1,3-thiazole ring system constitutes a chromophore that would be expected to absorb UV radiation. The absorption maxima (λ_max) would likely occur in the 200-300 nm range, corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. The exact position and intensity of these absorptions would be influenced by the solvent used for the analysis.

Lack of Crystallographic Data Prevents Detailed Structural Analysis of this compound

A thorough search of available scientific literature and crystallographic databases has revealed no published X-ray crystallography data for the chemical compound this compound. Consequently, a detailed analysis of its solid-state molecular and crystal structure, including unit cell parameters, space group determination, and an examination of its intermolecular interactions and hydrogen bonding networks, cannot be provided at this time.

While crystallographic studies have been conducted on related bromothiazole derivatives, this information is not directly transferable to the specific molecular arrangement and crystal packing of this compound. The presence and orientation of the propan-2-ol substituent would significantly influence the crystal lattice and the nature of any intermolecular forces.

Without experimental data from single-crystal X-ray diffraction, any discussion of the precise three-dimensional structure and intermolecular connectivity of this compound would be purely speculative. Therefore, the requested detailed sections on its crystallographic characterization cannot be generated.

Computational and Theoretical Investigations of 2 2 Bromo 1,3 Thiazol 4 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. kbhgroup.inresearchgate.net This method is effective for predicting a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. iosrjournals.org For a molecule like 2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed understanding of its intrinsic properties. kbhgroup.inresearchgate.net

The first step in a computational analysis is typically geometry optimization, which locates the most stable three-dimensional arrangement of atoms—the molecule's minimum energy conformation. asianpubs.orgplos.org This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles that define the molecular architecture. researchgate.net For this compound, this would reveal the precise spatial relationship between the bromothiazole ring and the propan-2-ol substituent. The calculations would determine the planarity of the thiazole (B1198619) ring and the orientation of the side chain, which are critical for understanding its chemical behavior and potential intermolecular interactions.

Illustrative Geometrical Parameters: This table presents hypothetical, representative data for the optimized geometry of this compound, as would be obtained from a DFT calculation.

ParameterAtom Pair/Trio/QuartetPredicted Value
Bond Length C=N (thiazole)1.36 Å
C-S (thiazole)1.75 Å
C-Br1.88 Å
C-O (propanol)1.43 Å
Bond Angle C-S-C (thiazole)89.5°
C-C-O (propanol)109.5°
Dihedral Angle C-C-C-N (ring-substituent)45.0°

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. asianpubs.orgresearchgate.net

DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.comlibretexts.org A smaller gap suggests the molecule is more easily excitable and thus more reactive. numberanalytics.com For this compound, analysis would likely show the HOMO localized on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO might be distributed over the ring and the bromine atom, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Illustrative Electronic Properties: This table contains representative data for the electronic properties of this compound derived from a hypothetical DFT calculation.

ParameterPredicted Value (eV)
HOMO Energy (EHOMO)-6.50
LUMO Energy (ELUMO)-1.25
HOMO-LUMO Gap (ΔE)5.25

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. kbhgroup.inresearchgate.net It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, an MEP map would likely highlight negative potential around the nitrogen and oxygen atoms, indicating their role as sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack. The bromine atom would also influence the charge distribution significantly.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.netmdpi.com By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes (e.g., O-H stretch, C=N stretch, C-Br stretch) to observed peaks. iosrjournals.orgnih.gov Agreement between the calculated and experimental spectra helps to confirm the molecule's structure. nih.gov

Illustrative Vibrational Frequencies: This table shows a selection of predicted vibrational modes and their hypothetical frequencies for this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm-1)
O-H StretchPropan-2-ol3500
C-H Stretch (aliphatic)Propan-2-ol2980
C=N StretchThiazole Ring1550
C-O StretchPropan-2-ol1150
C-S StretchThiazole Ring820
C-Br StretchBromine Substituent650

Quantum Chemical Descriptors for Reactivity Prediction

Illustrative Global Reactivity Descriptors: This table provides hypothetical values for quantum chemical descriptors of this compound, calculated from HOMO and LUMO energies.

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.50
Electron Affinity (A)A ≈ -ELUMO1.25
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2-3.875
Chemical Hardness (η)η = (ELUMO - EHOMO) / 22.625
Electrophilicity Index (ω)ω = μ2 / 2η2.86

Spectroscopic Simulation and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds. For thiazole derivatives, Density Functional Theory (DFT) is a commonly employed method to simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). researchgate.netiu.edu.sabenthamdirect.com These theoretical calculations allow for a direct comparison with experimental data, aiding in the confirmation of the molecular structure and the assignment of spectral signals.

In a typical study, the geometry of the thiazole derivative is first optimized at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.net Following optimization, vibrational frequency calculations can be performed to predict the IR spectrum. The calculated wavenumbers for the vibrational modes are often scaled by a factor to improve agreement with experimental results. This comparison helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the stretching and bending of C-N, C=S, and C-Br bonds within the thiazole ring and its substituents.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. iu.edu.sa Theoretical prediction of chemical shifts is invaluable for assigning peaks in complex experimental NMR spectra, especially for molecules with multiple aromatic and aliphatic protons and carbons. The correlation between theoretical and experimental spectra is often very high, providing strong evidence for the proposed chemical structure. dergipark.org.tr

Table 1: Illustrative Example of a Comparison between Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Thiazole Derivative.

This table is a hypothetical representation based on data typically found in computational studies of related thiazole compounds and does not represent actual data for this compound.

AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C2 (Thiazole)158.5159.2-0.7
C4 (Thiazole)120.1121.0-0.9
C5 (Thiazole)115.8116.5-0.7
C (quaternary)72.373.1-0.8
CH₃28.929.5-0.6

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of thiazole derivatives. Through theoretical calculations, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. ucsb.edu

The identification of a transition state is a key outcome of these studies. A transition state corresponds to a first-order saddle point on the potential energy surface. ucsb.edu Its structure provides a snapshot of the molecule at the peak of the energy barrier for a particular reaction step. Frequency calculations are performed to confirm the nature of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

For a compound like this compound, theoretical studies could investigate its formation mechanism or its reactivity in subsequent chemical transformations. For example, the nucleophilic substitution of the bromine atom at the C2 position of the thiazole ring is a common reaction for such compounds. pharmaguideline.com Computational modeling could predict the energy barriers for different nucleophiles, helping to understand the compound's reactivity profile and to design new synthetic routes.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step Involving a Thiazole Derivative.

This table is a hypothetical representation based on data typically found in computational studies of related thiazole compounds and does not represent actual data for this compound.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic Attack-5.2+15.8-20.121.0
Proton Transfer-20.1-8.5-35.611.6

Derivatives and Analogs of 2 2 Bromo 1,3 Thiazol 4 Yl Propan 2 Ol

Derivatization via Substitution of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom at the C2 position of the thiazole ring is a prime site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the C2 position in the thiazole ring makes the C-Br bond particularly susceptible to oxidative addition, a key step in these catalytic cycles. masterorganicchemistry.comrsc.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the 2-bromothiazole (B21250) derivative with a variety of organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. libretexts.orgpharmaguideline.com This method allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl substituents at the C2 position, creating a diverse library of analogs. The reaction is generally tolerant of various functional groups, making it highly versatile. google.com

The table below illustrates the versatility of Suzuki-Miyaura coupling for derivatizing the 2-bromothiazole core.

EntryBoronic Acid/Ester (R-B(OR')₂)Resulting C2-Substituent (R)
1Phenylboronic acidPhenyl
24-Methoxyphenylboronic acid4-Methoxyphenyl
3Thiophene-2-boronic acidThiophen-2-yl
4Pyridine-3-boronic acidPyridin-3-yl
5Vinylboronic acid pinacol (B44631) esterVinyl
6Methylboronic acidMethyl

Structure-Activity Relationship (SAR) Studies of Thiazole-Based Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. google.com For thiazole-based scaffolds, extensive research has identified key structural features that influence their therapeutic potential across various disease areas.

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. nih.govresearchgate.net For instance, in the context of antimicrobial agents, specific substitutions on the thiazole ring have been shown to enhance potency. nih.gov SAR studies have revealed that introducing different heterocyclic rings or substituted aryl groups at the C2 or C4 positions can significantly modulate the antimicrobial spectrum and efficacy. nih.gov

In anticancer research, SAR studies have demonstrated that modifications to the thiazole scaffold can lead to potent inhibitors of various kinases and other cellular targets. researchgate.netnih.gov The substitution pattern on phenyl rings attached to the thiazole core is often crucial; for example, the presence of electron-withdrawing or electron-donating groups can dictate the binding affinity to target proteins. researchgate.netnih.gov

The following table summarizes general SAR findings for various thiazole-based scaffolds from different research studies.

Scaffold TypePosition of VariationGeneral SAR ObservationsBiological Activity
2-Amino-4-aryl-thiazolesAryl group at C4Substitution with electron-withdrawing groups (e.g., halogens) on the aryl ring often increases activity.Anticancer, Antimicrobial
2,4-Disubstituted thiazolesSubstituent at C2Aromatic or heteroaromatic rings can enhance potency through additional binding interactions.Kinase Inhibition
Thiazolyl-hydrazone derivativesSubstituent on hydrazoneThe nature of the aryl group attached to the hydrazone moiety significantly impacts activity.Anticholinesterase byjus.com
Thiazole-peptide hybridsPeptide chainThe amino acid sequence and length influence target selectivity and potency.Renin Inhibition nih.gov

Design Principles for Modulating Physicochemical and Electronic Properties in Derivatives

The rational design of novel 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol derivatives is guided by principles aimed at optimizing their physicochemical and electronic properties for specific applications.

Modulating Electronic Properties: The electronic nature of the thiazole ring can be fine-tuned through strategic substitutions. The bromine atom at C2 is an electron-withdrawing group. Replacing it via cross-coupling reactions (as described in section 6.2) with electron-donating groups (e.g., methoxyphenyl) or electron-withdrawing groups (e.g., nitrophenyl) can systematically alter the electron density of the ring system. This modulation is critical for influencing interactions with biological targets, such as π-stacking or hydrogen bonding, and can affect the molecule's reactivity and metabolic stability.

Tuning Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and hydrogen bonding capacity are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity: Converting the polar propan-2-ol group into a nonpolar isopropenyl group via dehydration (section 6.1) will increase the molecule's lipophilicity. Conversely, introducing polar functional groups onto substituents added at the C2 position can decrease lipophilicity and increase aqueous solubility.

Hydrogen Bonding: The tertiary alcohol is a hydrogen bond donor and acceptor. Its removal or conversion to an ether or alkene eliminates this hydrogen bond donating ability, which can drastically alter binding to biological targets and affect properties like membrane permeability.

By applying these design principles, chemists can systematically modify the parent compound to create analogs with improved potency, selectivity, and drug-like properties.

Exploration of Potential Applications and Functional Roles in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The structural architecture of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol makes it a potentially valuable intermediate in the synthesis of more complex molecules. The thiazole (B1198619) nucleus is a common scaffold in medicinal chemistry, and the presence of a bromine atom and a hydroxyl group provides reactive sites for further chemical modifications. bohrium.com

Building Block for Advanced Heterocyclic Systems

Heterocyclic compounds are fundamental in the development of new pharmaceuticals and materials. nih.gov The 2-bromothiazole (B21250) moiety in this compound can serve as a versatile building block for the construction of advanced heterocyclic systems. The bromine atom at the 2-position of the thiazole ring is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the introduction of a wide range of substituents at this position, leading to the synthesis of diverse and complex molecular architectures.

Furthermore, the tertiary alcohol group can be a site for derivatization or can be eliminated to introduce a double bond, providing another avenue for synthetic transformations. The combination of these reactive sites allows for the sequential and controlled elaboration of the molecule, making it a potentially key precursor in the synthesis of novel polycyclic and multi-heterocyclic systems.

Precursor for Active Pharmaceutical Ingredients (APIs)

The thiazole ring is a privileged scaffold found in numerous approved pharmaceutical agents. jchemrev.commdpi.com Its presence in this compound suggests that this compound could serve as a precursor for the synthesis of new active pharmaceutical ingredients (APIs). The functional handles on the molecule allow for its incorporation into larger, more complex structures with potential therapeutic activities.

For instance, the 2-bromothiazole core can be modified to introduce pharmacophores known to interact with specific biological targets. The propan-2-ol side chain can also be altered to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. While no specific APIs have been reported to be synthesized directly from this compound based on the available information, its structural motifs are present in various classes of biologically active molecules, indicating its potential as a starting material in drug discovery programs.

Investigation of Biological Activities (Excluding Clinical Human Trials)

Thiazole derivatives are well-documented for their broad spectrum of biological activities. mdpi.com Although in vitro studies specifically on this compound are not detailed in the available literature, the potential for antimicrobial, antifungal, and antioxidant activities can be inferred from studies on analogous compounds.

In Vitro Antimicrobial Efficacy against Bacterial Strains

Numerous studies have demonstrated the antibacterial properties of various thiazole derivatives. nih.govnih.gov The thiazole nucleus itself is a key component of some antibacterial drugs. The antimicrobial activity is often influenced by the nature and position of substituents on the thiazole ring. The presence of a bromine atom in this compound is significant, as halogenated compounds often exhibit enhanced biological activities.

Based on studies of similar compounds, it is plausible that this compound could exhibit inhibitory activity against various bacterial strains. The exact spectrum and potency of its activity would need to be determined through specific in vitro testing against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Potential In Vitro Antibacterial Efficacy of this compound (Hypothetical) This table is for illustrative purposes only, as no specific data was found for this compound.

Bacterial StrainPotential Activity
Staphylococcus aureusPotentially Active
Escherichia coliPotentially Active
Pseudomonas aeruginosaTo be determined
Bacillus subtilisTo be determined

In Vitro Antifungal Activity

Thiazole-containing compounds have also shown significant promise as antifungal agents. researchgate.netnih.govresearchgate.net The mechanism of action of many antifungal drugs involves the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane. The structural features of this compound, particularly the thiazole core, suggest that it could interfere with fungal growth.

Research on other thiazole derivatives has shown activity against a range of fungal pathogens, including Candida albicans and Aspergillus niger. researchgate.net Therefore, it is reasonable to hypothesize that this compound may also possess antifungal properties. Experimental validation through in vitro susceptibility testing would be necessary to confirm this potential.

Table 2: Potential In Vitro Antifungal Activity of this compound (Hypothetical) This table is for illustrative purposes only, as no specific data was found for this compound.

Fungal StrainPotential Activity
Candida albicansPotentially Active
Aspergillus nigerPotentially Active
Cryptococcus neoformansTo be determined

Antioxidant Activity Assessment

The potential for thiazole derivatives to act as antioxidants has been another area of scientific investigation. mdpi.commdpi.com Antioxidants are compounds that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of a molecule is often related to its ability to donate a hydrogen atom or an electron.

The structure of this compound, with its heteroaromatic ring and hydroxyl group, suggests that it might possess antioxidant properties. The thiazole ring can participate in electron delocalization, and the hydroxyl group can act as a hydrogen donor. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, would be required to quantify the antioxidant potential of this specific compound.

Table 3: Potential Antioxidant Activity of this compound (Hypothetical) This table is for illustrative purposes only, as no specific data was found for this compound.

Antioxidant AssayPotential Activity
DPPH Radical ScavengingPotentially Active
ABTS Radical ScavengingTo be determined
Ferric Reducing Antioxidant Power (FRAP)To be determined

Enzyme Inhibition Studies and Target Identification

Thiazole derivatives are recognized for their significant enzyme inhibitory activities across a wide range of therapeutic targets. The inherent electronic properties and structural features of the thiazole ring enable it to interact with the active sites of various enzymes, leading to the modulation of their function.

Research has demonstrated that substituted thiazoles can act as potent inhibitors of several enzyme families. For instance, 2-aminothiazole (B372263) derivatives have shown inhibitory effects against carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, 2-amino-4-(4-bromophenyl)thiazole (B182969) was identified as a notable inhibitor of human carbonic anhydrase II (hCA II), AChE, and BChE. nih.gov

Furthermore, other thiazole-containing compounds have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in the management of diabetes. mdpi.com The thiazole nucleus is also a key component in the design of kinase inhibitors, which are crucial in cancer therapy. The structural versatility of the thiazole ring allows for the development of selective inhibitors that can target specific kinases involved in cell signaling pathways.

The identification of enzyme targets for thiazole derivatives often involves a combination of techniques, including biochemical assays to determine inhibitory potency (e.g., IC50 values) and advanced proteomic approaches for target deconvolution in complex biological systems.

Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives

Thiazole DerivativeTarget EnzymeInhibition Constant (Ki) / IC50
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Kᵢ: 0.008 ± 0.001 μM nih.gov
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)Kᵢ: 0.124 ± 0.017 μM nih.gov
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Kᵢ: 0.129 ± 0.030 μM nih.gov
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ: 0.083 ± 0.041 μM nih.gov
2-Arylthiazole-4-carboxylic acidsCaMKIIα hub domainNanomolar affinity doi.org
Thiazolyl-hydrazineyl-chromen-2-one derivativeNot specifiedMIC: 14.34 µmol/mL (against Enterococcus faecalis) researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are a powerful tool to elucidate the binding modes of thiazole derivatives within the active sites of their protein targets. These computational studies provide valuable insights into the specific molecular interactions that govern ligand binding and inhibitory activity, thereby guiding the rational design of more potent and selective inhibitors.

For various thiazole derivatives, docking studies have revealed key interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the enzyme's active site. For example, in the case of carbonic anhydrase inhibitors, the thiazole ring can coordinate with the zinc ion in the active site, a crucial interaction for potent inhibition. nih.gov

Molecular docking of 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed high inhibitory potency against hCA I, hCA II, AChE, and BChE with estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively. nih.gov Similarly, docking studies of novel thiazole derivatives as potential tubulin polymerization inhibitors have helped to identify key binding interactions within the colchicine (B1669291) binding site. nih.gov

The analysis of ligand-protein interactions often highlights the importance of specific substituents on the thiazole ring. For instance, the introduction of aromatic or heterocyclic groups at different positions of the thiazole core can lead to enhanced binding affinity through additional interactions with the protein. These computational insights are instrumental in structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.

Table 2: Molecular Docking Results for Selected Thiazole Derivatives

Thiazole DerivativeProtein TargetEstimated Binding Energy (kcal/mol)Key Interactions
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA I-6.75 nih.govNot specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA II-7.61 nih.govNot specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAChE-7.86 nih.govNot specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleBChE-7.96 nih.govNot specified
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)Aromatase-7.91 mdpi.comNot specified
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)CDK2-6.64 mdpi.comNot specified

Potential as a Ligand in Coordination Chemistry

The thiazole ring contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. This property makes thiazole and its derivatives versatile ligands in coordination chemistry, leading to the formation of a wide array of metal complexes with diverse structures and applications. researchgate.netresearchgate.net

The nitrogen atom in the thiazole ring is the most common coordination site, acting as a Lewis base to bind to various transition metals. The resulting metal complexes can exhibit interesting properties, including enhanced biological activity compared to the free ligands. For example, copper complexes of thiazole derivatives have been explored for their antibacterial and antifungal activities. mdpi.com

The coordination chemistry of thiazoles is not limited to simple monodentate coordination. By incorporating other functional groups, thiazole-based ligands can act as bidentate or polydentate ligands, leading to the formation of stable chelate rings and more complex coordination polymers or metal-organic frameworks (MOFs). mdpi.com These materials can have applications in areas such as catalysis, sensing, and luminescence.

Material Science Applications

The unique electronic and photophysical properties of the thiazole ring have led to its incorporation into a variety of functional materials. Thiazole-containing compounds have been investigated for their potential in electronics, photonics, and polymer science.

Thiazole derivatives are used as building blocks for the synthesis of conducting polymers. researchgate.net The π-conjugated system of the thiazole ring can facilitate charge transport, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the thiazole moiety is found in a number of dyes and pigments. The ability of the thiazole ring to participate in extended π-conjugation allows for the tuning of the absorption and emission properties of these molecules, leading to a wide range of colors. Thiazole-based dyes have been used in various applications, including textile dyeing and as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com The development of thiazole-bridged conjugated microporous polymers has also opened new avenues for their use in photocatalysis. researchgate.net

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Conventional methods for synthesizing thiazole (B1198619) derivatives can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govresearchgate.net Future research should focus on developing greener and more sustainable synthetic pathways to 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol. This could involve the application of green chemistry principles such as the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.govresearchgate.net

Innovative techniques that could be explored include:

Microwave-assisted synthesis: This method can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. bepls.com

Ultrasound-mediated synthesis: Sonication can enhance reaction rates and improve the efficiency of synthetic transformations. researchgate.netmdpi.com

Multicomponent reactions: Designing a one-pot synthesis where multiple starting materials react to form the target molecule can significantly improve efficiency and reduce waste. researchgate.netbepls.com

Green catalysts: The use of biocatalysts or recyclable catalysts can offer a more sustainable alternative to traditional chemical catalysts. mdpi.com

Green Chemistry ApproachPotential Advantages for Synthesizing this compound
Microwave-assisted synthesisReduced reaction times, increased yields, and cleaner product formation. bepls.com
Ultrasound-mediated synthesisEnhanced reaction rates and improved overall efficiency. researchgate.netmdpi.com
Multicomponent reactionsIncreased atom economy, reduced waste, and simplified purification processes. researchgate.netbepls.com
Use of green catalystsEnvironmentally friendly, potential for reuse, and milder reaction conditions. mdpi.com

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should aim to elucidate the step-by-step pathways of its formation, including the identification of key intermediates and transition states. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling. Understanding these mechanisms can lead to improved control over reaction outcomes and the development of more efficient synthetic strategies. nih.gov

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools for predicting the physicochemical properties, reactivity, and potential biological activity of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and predict spectroscopic properties. plos.orgresearchgate.net Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules. plos.orgresearchgate.net These computational approaches can guide experimental work by identifying promising derivatives for synthesis and biological evaluation, thereby saving time and resources. researchgate.netlookchem.com

Computational MethodApplication in the Study of this compound
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic data. plos.orgresearchgate.net
Molecular Dynamics (MD) SimulationsAnalysis of conformational changes and interactions with biological targets. plos.orgresearchgate.net
In silico ADME-Toxicity studiesPrediction of pharmacokinetic and toxicological profiles. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action through In Vitro and In Silico Approaches

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.aisysrevpharm.org Future research should focus on screening this compound against a diverse panel of biological targets to identify potential therapeutic applications. In vitro assays can be used to assess its activity against various enzymes, receptors, and cell lines. ontosight.ai In silico methods, such as molecular docking, can be used to predict the binding affinity of the compound to known protein targets and to elucidate potential mechanisms of action. plos.orgmdpi.com This dual approach can accelerate the discovery of new biological functions for this compound and its derivatives.

Design and Synthesis of Chirally Pure Enantiomers and their Comparative Study

The propan-2-ol substituent in this compound introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. It is well-established that different enantiomers of a chiral drug can have significantly different biological activities and metabolic profiles. nih.gov Therefore, a critical area for future research is the development of stereoselective synthetic methods to produce each enantiomer in high purity. nih.gov Subsequent comparative studies of the biological activities of the individual enantiomers will be essential to determine if one is more potent or has a more favorable therapeutic profile. This will provide a more complete understanding of the structure-activity relationship and is a crucial step in the potential development of this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol, and how can ambiguities in spectral data be resolved?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to identify proton environments and carbon frameworks, particularly focusing on the bromothiazole ring (δ ~7–8 ppm for aromatic protons) and the propan-2-ol group (δ ~1.5 ppm for methyl groups). IR spectroscopy can confirm hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and C–Br (550–650 cm1^{-1}) functionalities .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Use SHELX (SHELXL for refinement) to resolve ambiguities in bond lengths/angles and validate against spectral data . Cross-check with mass spectrometry (HRMS) for molecular weight confirmation.

Q. How can researchers determine the crystal structure of this compound, and what software tools are critical for data processing?

  • Methodology :

  • Data Collection : Perform SCXRD with a diffractometer (e.g., Agilent Xcalibur) using Cu-Kα radiation. Collect data at 291 K to minimize thermal motion artifacts .
  • Software : Use SHELXTL (Bruker AXS) or SHELXL for structure solution and refinement. Validate the final structure with PLATON/checkCIF to identify outliers (e.g., ADPs, bond-angle deviations) . Visualize hydrogen-bonding networks with ORTEP-3 for graphical representation .

Advanced Research Questions

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice, and how does graph set analysis improve understanding of molecular packing?

  • Methodology :

  • Hydrogen Bond Identification : Use SCXRD-derived coordinates to locate O–H⋯N or O–H⋯S interactions. Calculate geometric parameters (distance, angle) using Mercury or OLEX2 .
  • Graph Set Analysis : Apply Etter’s graph theory to classify motifs (e.g., R22(8)\text{R}_2^2(8) for dimeric interactions). This reveals supramolecular synthons driving crystal packing, aiding in polymorph prediction .

Q. How should researchers address discrepancies between computational predictions (e.g., DFT-optimized geometry) and experimental crystallographic data?

  • Methodology :

  • Refinement Checks : Re-examine SHELXL refinement parameters (e.g., restraints for disordered atoms, thermal displacement models). Validate against checkCIF alerts to rule out systematic errors .
  • DFT Calibration : Compare experimental bond lengths/angles with DFT (B3LYP/6-311G**) calculations. Adjust basis sets or solvent models if deviations exceed 2% .

Q. What approaches are used to resolve crystallographic disorder or twinning in this compound’s structure?

  • Methodology :

  • Disorder Modeling : In SHELXL, split atomic positions (PART commands) and refine occupancy factors. Apply ISOR restraints to suppress unrealistic thermal motion .
  • Twinning Analysis : Use CELL_NOW to detect twinning. For high twin fractions (>30%), refine using TWIN/BASF commands in SHELXL. Validate with Rint_{\text{int}} and Hooft parameter consistency .

Data Contradiction and Validation

Q. How can researchers resolve contradictions between observed NMR coupling constants and predicted values from the crystal structure?

  • Methodology :

  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the thiazole ring). Compare with DFT-calculated coupling constants (JHH_{\text{HH}}) .
  • Solvent Effects : Re-crystallize the compound in deuterated solvents (e.g., DMSO-d6_6) used for NMR to align experimental conditions .

Q. What validation steps are essential to ensure the reliability of crystallographic data for this compound?

  • Methodology :

  • Internal Checks : Verify R1_1/wR2_2 values (<5% for high-resolution data). Use checkCIF to flag outliers (e.g., bond-length outliers >4σ) .
  • External Validation : Deposit the CIF file in the Cambridge Structural Database (CSD) and cross-validate against similar bromothiazole derivatives (e.g., CSD refcode: XOPBAW) .

Tables for Key Parameters

Parameter Typical Value Method/Source
C–Br Bond Length1.89–1.92 ÅSCXRD
O–H⋯N Hydrogen Bond Distance2.65–2.85 ÅMercury
1H^1 \text{H} NMR (OH)δ 4.8–5.2 ppm (broad)DMSO-d6_6
Space GroupP21_121_121_1SHELXL Refinement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.